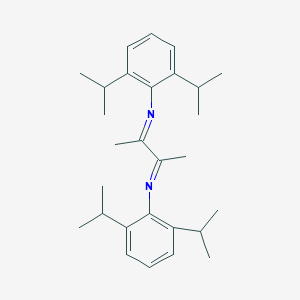

2,3-Bis(2,6-diisopropylphenylimino)butane

説明

Evolution and Significance of α-Diimine Ligands in Coordination Chemistry

α-Diimine ligands represent a prominent class of compounds in coordination chemistry, characterized by a [-N=C-C=N-] core. Their widespread use stems from their straightforward synthesis, typically through the condensation of an α-diketone with two equivalents of an amine, which allows for a high degree of tunability. acs.org By varying the substituents on the nitrogen atoms and the backbone connecting the imine groups, researchers can systematically modify the steric and electronic properties of the ligand. acs.orgrsc.org This adaptability is crucial for fine-tuning the behavior of the resulting metal complexes. acs.org

These ligands are known for their ability to stabilize a wide range of transition metal complexes. researchgate.net A key feature of many α-diimine ligands is their redox-active nature, meaning they can accept and donate electrons during a chemical reaction. rsc.orgresearchgate.netresearchgate.networktribe.com This "non-innocence" allows the ligand to act as an electron reservoir, facilitating complex redox processes at the metal center and enabling catalytic cycles that might otherwise be inaccessible. rsc.orgresearchgate.netresearchgate.networktribe.comacs.org This capability has made them indispensable in the development of catalysts for a variety of reactions, most notably in the polymerization of α-olefins. researchgate.net

Distinctive Features of 2,3-Bis(2,6-diisopropylphenylimino)butane within the α-Diimine Family

Within the extensive family of α-diimine ligands, this compound is distinguished by a specific combination of steric bulk and a flexible backbone, which imparts unique characteristics to its metal complexes.

The most prominent feature of this ligand is the presence of bulky 2,6-diisopropylphenyl groups attached to the nitrogen atoms. These substituents create a highly congested steric environment around the metal center to which the ligand coordinates. This steric hindrance is a critical design element in catalysis. For instance, in olefin polymerization, it can slow down chain termination processes, leading to the formation of polymers with higher molecular weights. nih.gov The bulky groups effectively create a protective pocket around the active site of the catalyst, influencing substrate approach and selectivity. nih.gov

From an electronic standpoint, the aryl groups are generally considered π-acceptors, which can stabilize electron-rich metal centers. acs.org The interplay between these steric and electronic factors is a key area of research, as simultaneous tuning of both can lead to significant enhancements in catalytic activity, thermal stability, and the properties of the resulting polymer. nih.gov

Overview of Major Research Trajectories Involving this compound

The unique properties of this compound have positioned it at the forefront of several key research areas, particularly in catalysis and materials science.

The primary application of this ligand is in the field of catalysis, where its metal complexes have shown remarkable efficacy. chemimpex.com Nickel and palladium complexes of this compound are renowned as highly active catalysts for ethylene (B1197577) polymerization. acs.org These catalysts can produce polyethylenes with a wide range of microstructures, from linear to highly branched, by controlling the polymerization conditions. nih.govresearchgate.net The ability to tune the polymer properties, such as branching density, molecular weight, and melting point, is a direct consequence of the ligand's structure. nih.govnih.govresearchgate.net

Research in this area focuses on understanding the reaction mechanisms, including the processes of chain initiation, propagation, and termination. The steric bulk of the ligand is known to influence the rate of "chain walking," a process that leads to branched polymers. nih.gov By modifying the ligand structure and reaction conditions, researchers can control the extent of chain walking and thus tailor the final polymer's properties. acs.org

| Metal | Complex Type | Notable Applications |

|---|---|---|

| Nickel | Ni(II) complex | Ethylene polymerization, producing high-performance elastomers. nih.gov |

| Palladium | Pd(II) complex | Olefin polymerization and cross-coupling reactions. acs.org |

| Cobalt | Co(II) complex | Catalysis in various organic transformations. |

| Molybdenum | Mo(IV) complex | Used in carbonylation reactions. |

The catalytic prowess of this compound complexes extends into the realm of advanced materials science. chemimpex.com The ability to produce specialty polymers with tailored properties is of great interest for creating high-performance materials. For example, polyethylene (B3416737) elastomers with excellent tensile strength and elastic recovery can be synthesized using nickel complexes of this ligand. nih.govresearchgate.net These materials are promising for a variety of applications where flexibility and durability are required.

Furthermore, the stable and well-defined nature of these metal complexes makes them suitable for the development of nanomaterials and for enhancing the performance of electrochemical devices. The ligand's ability to stabilize metal centers is crucial for creating robust components for fuel cells and batteries. The ongoing research in this area seeks to leverage the unique characteristics of this ligand to design the next generation of advanced materials with enhanced strength, thermal stability, and functionality. chemimpex.com

Coordination Chemistry and Metal Complex Synthesis

The coordination chemistry of this compound, an α-diimine ligand, is fundamentally dictated by the two nitrogen atoms of the imine groups, which act as a bidentate chelating agent to a metal center. The bulky 2,6-diisopropylphenyl groups attached to the nitrogen atoms create a sterically hindered environment around the metal, a feature that is critical in determining the geometry of the resulting complex and its subsequent reactivity.

The synthesis of metal complexes with this ligand typically involves the reaction of this compound with a suitable metal precursor in an appropriate solvent. The choice of the metal precursor, which can range from simple metal halides to more complex organometallic species, and the reaction conditions are pivotal in isolating the desired metal complex.

Nickel(II) Complexes:

Nickel(II) complexes of bulky α-diimine ligands are of significant interest, particularly as catalysts for ethylene polymerization. While specific structural data for the Ni(II) complex of this compound is not detailed in the provided search results, the general expectation is the formation of a square planar or a distorted tetrahedral geometry around the nickel center. The steric bulk of the diisopropylphenyl groups would significantly influence the coordination sphere.

Palladium(II) Complexes:

The coordination chemistry of palladium with a closely related α-diimine ligand, N,N′-bis(2,6-diisopropylphenyl)-1,2-ethanediimine, provides valuable insights. The crystal structure of dichloro[N,N′-bis(2,6-diisopropylphenyl)-1,2-ethanediimine-N,N′]palladium reveals a square planar geometry around the palladium atom. The distortion from an ideal square planar geometry is primarily due to the small bite angle of the chelating diimine ligand. It is reasonable to infer that the palladium(II) complex of this compound would adopt a similar coordination geometry.

| Parameter | Value |

|---|---|

| Pd-N(1) Bond Length (Å) | 2.103(2) |

| Pd-N(2) Bond Length (Å) | 2.106(2) |

| Pd-Cl(1) Bond Length (Å) | 2.3023(7) |

| Pd-Cl(2) Bond Length (Å) | 2.2928(7) |

| N(1)-Pd-N(2) Angle (°) | 79.29(6) |

| Cl(1)-Pd-Cl(2) Angle (°) | 91.35(3) |

Iron and Cobalt Complexes:

Iron and cobalt complexes bearing α-diimine ligands have been extensively investigated as highly active catalysts for olefin polymerization. rsc.orgresearchgate.net The synthesis of these complexes typically involves the reaction of the α-diimine ligand with an iron(II) or cobalt(II) halide precursor. The resulting complexes often exhibit a pseudo-tetrahedral or square pyramidal geometry, depending on the nature of the other ligands in the coordination sphere. The electronic and steric properties of the this compound ligand are expected to play a critical role in determining the catalytic activity and the properties of the resulting polymers.

The synthesis of these metal complexes is a foundational step for their application in catalysis. The reaction conditions are tailored to ensure the formation of the desired coordination compound with high purity and yield. Characterization of these complexes is typically carried out using a combination of spectroscopic techniques, such as NMR and FT-IR, and single-crystal X-ray diffraction to unequivocally determine their solid-state structures.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-N,3-N-bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N2/c1-17(2)23-13-11-14-24(18(3)4)27(23)29-21(9)22(10)30-28-25(19(5)6)15-12-16-26(28)20(7)8/h11-20H,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUFQUBWPYIPRHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N=C(C)C(=NC2=C(C=CC=C2C(C)C)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70346023 | |

| Record name | 2,3-BIS(2,6-DIISOPROPYLPHENYLIMINO)BUTANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74663-77-7 | |

| Record name | 2,3-BIS(2,6-DIISOPROPYLPHENYLIMINO)BUTANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Bis(2,6-diisopropylphenylimino)butane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization

Established Synthetic Routes for 2,3-Bis(2,6-diisopropylphenylimino)butane

The primary route to synthesizing this compound is well-established and relies on a classic condensation reaction.

The standard laboratory synthesis involves the acid-catalyzed condensation of 2,3-butanedione (B143835) with two equivalents of 2,6-diisopropylaniline (B50358). researchgate.net This reaction proceeds via a nucleophilic addition-elimination pathway. The process begins with the protonation of a carbonyl oxygen on the 2,3-butanedione by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic nitrogen atom of the 2,6-diisopropylaniline attacks the activated carbonyl carbon. The final step is the elimination of a water molecule to form the characteristic imine (C=N) bond. This sequence occurs at both carbonyl groups of the diketone to yield the final diimine product.

Achieving high yields of the target compound requires careful optimization of the reaction parameters. The bulky 2,6-diisopropylphenyl groups can sterically hinder the reaction, necessitating specific conditions to drive the reaction to completion. Typical yields range from 75% to 85% under optimized conditions.

For industrial-scale synthesis, toluene (B28343) is often the preferred solvent over ethanol (B145695) due to its higher boiling point. This allows for the efficient removal of water, a byproduct of the condensation, through the use of a Dean-Stark apparatus, which minimizes potential side reactions and helps drive the equilibrium towards the product.

Table 1: Optimized Reaction Conditions for the Synthesis of this compound

| Parameter | Value/Detail |

|---|---|

| Precursors | 2,3-Butanedione and 2,6-Diisopropylaniline |

| Molar Ratio | 2:1 (2,6-Diisopropylaniline : 2,3-Butanedione) |

| Solvent | Anhydrous Ethanol or Toluene |

| Catalyst | HCl (gas) or p-toluenesulfonic acid |

| Temperature | Reflux (78°C for ethanol, 110°C for toluene) |

| Reaction Time | 12–24 hours |

| Workup | Filtration and washing with cold solvent |

| Purification | Recrystallization from a solvent mixture like hexane/ethyl acetate (B1210297) |

Strategies for Structural Modification and Analogue Synthesis

The versatility of α-diimine ligands stems from the ease with which their structure can be modified. These modifications are crucial for tuning the ligand's properties to suit specific applications, particularly in the field of metal-catalyzed reactions.

The steric and electronic properties of the ligand are highly adjustable through the introduction of various functional groups on the N-aryl rings. nih.gov The bulky 2,6-diisopropylphenyl groups create a sterically hindered environment around the coordinated metal center, which can enhance the stability and reactivity of the resulting metal complexes.

Studies have shown that electron-donating groups on the aryl rings generally enhance catalytic performance in processes like the Suzuki-Miyaura cross-coupling reaction. nih.gov For instance, the presence of an electron-donating tert-butyl group can positively influence the oxidative addition and reductive elimination steps in the catalytic cycle. nih.gov Conversely, the effect of electron-withdrawing groups can be more varied; a cyano group may be tolerated, whereas a trifluoromethyl group can lead to diminished yields in certain coupling reactions. rsc.org The relationship between substituent electronic properties and reaction barriers is a subject of theoretical investigation, with Hammett parameters often used to correlate the electron-donating or -withdrawing ability of substituents with reactivity. nih.govmit.edu

Table 2: Impact of Aryl Substituents on Ligand Properties and Catalytic Activity

| Substituent Type | Example Group | Impact on Ligand/Catalyst |

|---|---|---|

| Bulky/Steric | -CH(CH₃)₂ (Isopropyl) | Creates a sterically hindered pocket, enhancing complex stability and influencing selectivity. |

| Electron-Donating | -C(CH₃)₃ (tert-Butyl), -OCH₃ (Methoxy) | Can enhance catalytic performance by increasing electron density at the metal center. nih.govrsc.org |

| Electron-Withdrawing | -CF₃ (Trifluoromethyl), -CN (Cyano) | Modulates the electronic properties of the metal center; impact on catalytic activity is reaction-dependent. rsc.orgnih.gov |

While the focus is on the butane-2,3-diimine backbone, variations in this central unit can lead to ligands with profoundly different properties. The butane (B89635) backbone is flexible and non-conjugated, which contrasts with other diimine ligands like 1,2-bis(2,6-diisopropylphenylimino)acenaphthene (dpp-BIAN). The dpp-BIAN ligand possesses a rigid, planar, and conjugated naphthalene (B1677914) backbone that enhances its redox activity, a property limited in the non-conjugated butane-based ligand. rsc.org This structural difference makes the butane-diimine ligand more suitable for applications where steric effects, rather than redox activity, are to be modulated.

The diimine backbone itself can exhibit stereoisomerism, with (E,E), (E,Z), and (Z,Z) configurations possible. The (E,E) isomer is generally the most thermodynamically stable and is the predominant form isolated. The synthesis of analogues with more complex aryl substituents, such as N,N′-Bis[3,5-bis(2,6-diisopropylphenyl)phenyl]butane-2,3-diimine, has also been reported, demonstrating further avenues for structural diversification on the same butane backbone. nih.gov

Characterization Techniques for Ligand Confirmation and Purity

A suite of analytical techniques is employed to confirm the identity and purity of this compound after synthesis. These methods provide detailed information about the compound's structure and composition. Purity is often assessed by High-Performance Liquid Chromatography (HPLC) and is typically reported as ≥ 98%. chemimpex.com

X-ray crystallography provides definitive structural elucidation. While the specific structure of the title compound is not detailed in the provided search results, analysis of a closely related analogue, C₆₄H₈₀N₂, reveals key features that can be inferred for the target molecule. For this analogue, the central butanediimine fragment is essentially planar, and the aryl rings are significantly twisted relative to this plane, with dihedral angles of 70.88 (10)°. nih.gov

Table 3: Analytical Characterization Data for this compound

| Technique | Property | Value/Detail |

|---|---|---|

| Melting Point | - | 142–144°C |

| IR Spectroscopy | C=N Stretch (ν, cm⁻¹) | 1635 cm⁻¹ |

| ¹H NMR | Chemical Shift (δ, CDCl₃) | δ 1.20 (d, 24H, CH(CH₃ )₂), δ 3.10 (sept, 4H, CH (CH₃)₂), δ 6.95–7.15 (m, 6H, aromatic) |

| Mass Spectrometry | Molecular Ion Peak (m/z) | 404.64 [M]⁺ |

| Elemental Analysis | Molecular Formula | C₂₈H₄₀N₂ |

Coordination Chemistry of 2,3 Bis 2,6 Diisopropylphenylimino Butane Metal Complexes

Synthesis of Transition Metal Complexes

The synthesis of metal complexes with 2,3-Bis(2,6-diisopropylphenylimino)butane typically involves the direct reaction of the pre-formed ligand with a suitable metal halide salt in an appropriate solvent. Alternatively, one-pot methods can be employed where the ligand is formed in situ.

Nickel(II) Complexes: Synthesis and Structural Elucidation

Nickel(II) bromide complexes bearing N,N-bis(aryl)butane-2,3-diimine ligands can be prepared via a straightforward one-pot synthetic method. nih.gov This procedure involves the reaction of 2,3-butanedione (B143835), the corresponding aniline (B41778) (in this case, 2,6-diisopropylaniline), and a nickel(II) source such as (DME)NiBr₂ (where DME is 1,2-dimethoxyethane) in a solvent like acetic acid at reflux. nih.gov

Structural elucidation of related nickel complexes reveals a geometry that is best described as distorted tetrahedral. nih.gov The nickel center is coordinated by the two nitrogen atoms of the bidentate diimine ligand and two halide ligands. The steric hindrance from the bulky 2,6-diisopropylphenyl groups on the ligand plays a crucial role in determining the coordination geometry and the stability of the resulting complex. nih.gov

Gallium(III) Complexes: Synthesis and Radical Anion Formation

The this compound ligand is redox-active, meaning it can accept electrons to form a radical anion (L•⁻) or a dianion (L²⁻). researchgate.netrsc.org This property is central to its coordination chemistry with gallium. The dichloro gallium(III) complex featuring the ligand as a radical anion, [(L)•⁻GaCl₂], can be synthesized and subsequently reduced using different equivalents of sodium metal. rsc.org This reduction can yield complexes where the ligand is in its dianionic form, such as in [(L)²⁻GaIII(μ₂-Cl)₂Na(THF)₄]. rsc.org

Another synthetic route to gallium(III) complexes with the ligand in its radical anion form involves a transmetallation reaction. The reaction of a pre-synthesized cobalt complex, such as [Co(L)Cl₂], with elemental gallium results in the transfer of the ligand to the gallium center accompanied by a one-electron reduction of the ligand, yielding [Ga(L•⁻)Cl₂]. researchgate.net The formation of the radical anion is confirmed by techniques such as EPR spectroscopy and single-crystal X-ray diffraction, which shows characteristic changes in the C-N and C-C bond lengths of the diazabutadiene backbone. rsc.orgresearchgate.net

Tungsten Complexes: Quinoxalinium Conversion

Tungsten imido complexes incorporating the this compound ligand have been synthesized and characterized, primarily for their applications in olefin metathesis. acs.org A typical synthesis involves the reduction of a tungsten precursor, such as W(=NC₆H₃-2,6-ⁱPr₂)Cl₄, with a reducing agent like 1-methyl-3,6-bis(trimethylsilyl)-1,4-cyclohexadiene (MBTCD), followed by the addition of the α-diimine ligand. acs.orgacs.org This yields complexes of the type (α-diimine)W(=NC₆H₃-2,6-ⁱPr₂)Cl₂. acs.org These complexes can be further reacted to produce tungsten alkyl and alkylidene complexes. acs.org

While the synthesis and reactivity of these tungsten α-diimine complexes in areas such as ring-opening metathesis polymerization are established, their specific application in quinoxalinium conversion has not been detailed in the available research literature.

Other Relevant Transition Metal Complexes (e.g., Cobalt)

Cobalt(II) complexes with the this compound ligand are typically synthesized by reacting the ligand with an anhydrous cobalt(II) salt, most commonly CoCl₂. cdmf.org.br The reaction is generally carried out under mild conditions, yielding complexes of the type [Co(L)Cl₂]. cdmf.org.br

Furthermore, the redox-active nature of the ligand allows for the synthesis of cobalt complexes where the ligand is in a reduced, radical anionic state. Starting from the [LCoCl₂] precursor, reduction with sodium or potassium metal can yield various novel structures. These include a dichloro-bridged binuclear complex, [LCo(μ-Cl)]₂, a mononuclear complex featuring a coordinated toluene (B28343) molecule, [LCo(η⁶-toluene)], and a dimeric complex, [LCo]₂. In these compounds, the ligand exists as the singly reduced radical anion (L•⁻). researchgate.net

Structural Analysis of Metal Complexes

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction has been instrumental in characterizing complexes of this compound with various metals. nih.govrsc.orgresearchgate.netacs.orgresearchgate.net

Nickel(II) Complexes : Related N,N-bis(aryl)butane-2,3-diimine nickel(II) bromide complexes have been shown to adopt a distorted tetrahedral geometry around the nickel center. nih.gov

Cobalt(II) Complexes : X-ray analyses of cobalt complexes have revealed diverse structures depending on the oxidation state of the ligand and metal. The neutral precursor, [LCoCl₂], serves as a starting point for reduced species whose structures have been confirmed by diffraction studies. These include a binuclear dichloro-bridged structure and a unique mononuclear complex stabilized by an η⁶-coordinated toluene molecule. researchgate.net

Gallium(III) Complexes : For gallium complexes, X-ray diffraction is crucial for confirming the redox state of the non-innocent α-diimine ligand. Structural analysis of [Ga(L•⁻)Cl₂] confirms the presence of the ligand as a radical anion. researchgate.net Similarly, the structures of complexes with the dianionic form of the ligand have been unequivocally determined, showing the expected lengthening of the C-N bonds and shortening of the central C-C bond in the ligand backbone. rsc.org

Tungsten(VI) Complexes : The molecular structure of tungsten alkylidene complexes bearing this ligand has been elucidated by X-ray diffraction. For example, the complex (α-diimine)W(=NC₆H₃-2,6-ⁱPr₂)(=CHPh)(PMe₂Ph) was found to have a trigonal bipyramidal geometry around the tungsten center. The analysis confirmed a two-electron reduction of the α-diimine ligand to a dianionic σ²-enediamido form. acs.org

The following table summarizes selected crystallographic data for a representative tungsten complex.

| Parameter | Value | Description |

|---|---|---|

| Coordination Geometry | Trigonal Bipyramidal | Geometry around the Tungsten (W) center. |

| W=C Bond Length | 1.982(9) Å | Distance between Tungsten and the alkylidene Carbon. |

| N1-C1 Bond Length | 1.433(12) Å | Bond length in the enediamido backbone. |

| C1-C2 Bond Length | 1.378(14) Å | Central C-C bond in the enediamido backbone. |

| N2-C2 Bond Length | 1.423(12) Å | Bond length in the enediamido backbone. |

Geometric Configurations and Coordination Environments

Metal complexes of this compound, a type of α-diimine ligand, exhibit a range of coordination geometries largely dictated by the identity of the metal center and the steric bulk of the ligand itself. In complexes with late transition metals such as nickel and palladium, a distorted tetrahedral or square planar geometry is commonly observed.

For instance, in a series of unsymmetrical 2,3-bis(arylimino)butane-nickel complexes, where one of the aryl groups is the bulky 2,6-dibenzhydryl-4-methylphenyl group, single-crystal X-ray diffraction studies revealed significant deviations from ideal tetrahedral geometry. This distortion is a direct consequence of the steric pressure exerted by the bulky substituents on the imine nitrogen atoms.

The coordination environment is typically characterized by the bidentate chelation of the α-diimine ligand to the metal center through its two nitrogen atoms. The flexibility of the butane (B89635) backbone, compared to more rigid backbones like acenaphthene, allows for a greater degree of geometric distortion to accommodate the steric demands of the flanking diisopropylphenyl groups.

Impact of Steric Hindrance from Diisopropylphenyl Groups on Coordination Geometry

The 2,6-diisopropylphenyl groups are a defining feature of this ligand and play a crucial role in shaping the coordination geometry of its metal complexes. The steric hindrance arising from these bulky groups has several significant consequences:

Distortion from Ideal Geometries: The primary effect is the distortion of the coordination sphere from idealized geometries like perfect tetrahedral or square planar. This can involve the puckering of the chelate ring and significant twisting of the diisopropylphenyl groups relative to the plane of the diimine backbone.

Protection of the Metal Center: The bulky substituents provide a steric pocket around the metal center. This encapsulation can influence the accessibility of substrates to the metal, thereby affecting the catalytic activity and selectivity of the complex.

Influence on Electronic Properties: The orientation of the aryl rings, which is governed by steric interactions, can also influence the electronic properties of the complex by modulating the extent of π-conjugation between the aryl groups and the diimine backbone.

Computational methods, such as density functional theory (DFT), have been employed to predict and rationalize the influence of these steric effects on the molecular geometry of such complexes. numberanalytics.com These studies corroborate experimental findings that significant steric repulsion leads to deviations from ideal coordination geometries. numberanalytics.com

Electronic Structure and Redox Behavior of Ligand and Complexes

The electronic structure and redox behavior of this compound and its complexes are of particular interest due to the redox-active nature of the α-diimine framework. This "non-innocent" character means the ligand can actively participate in redox processes, acting as an electron reservoir.

Spectroscopic Investigations (e.g., UV-Vis, EPR)

UV-Visible Spectroscopy: The electronic absorption spectra of metal complexes with α-diimine ligands typically display intense bands in the UV and visible regions. These can be attributed to several types of electronic transitions:

π → π transitions:* Occurring at higher energies (in the UV region), these are localized within the aryl rings and the C=N bonds of the diimine backbone.

n → π transitions:* Also in the UV region, these involve the non-bonding lone pair electrons on the imine nitrogen atoms.

Metal-to-Ligand Charge Transfer (MLCT): These transitions, often found in the visible region, involve the excitation of an electron from a metal d-orbital to a π* orbital of the diimine ligand. The energy of these bands is sensitive to the nature of the metal, its oxidation state, and the substituents on the ligand.

Ligand-to-Metal Charge Transfer (LMCT): In some cases, transitions from ligand-based orbitals to empty or partially filled metal d-orbitals can be observed.

d-d transitions: These transitions between metal d-orbitals are typically weaker and can sometimes be obscured by more intense charge-transfer bands.

Operando UV-Vis spectroscopy has been utilized in conjunction with other techniques to monitor the changes in the electronic structure of related catalytic systems during reactions. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful tool for studying paramagnetic complexes, i.e., those with unpaired electrons. For complexes of this compound, EPR can provide valuable information when:

The metal center is paramagnetic (e.g., Cu(II), Ni(I), Ni(III)).

The ligand exists as a radical anion or cation due to its redox activity.

In such cases, the EPR spectrum can reveal details about the electronic ground state of the complex and the distribution of the unpaired electron density between the metal and the ligand. For instance, in related copper(II) iminosemiquinone systems, EPR studies have been crucial in identifying the radical nature of the complex. purdue.edu The hyperfine coupling constants to the metal nucleus and the nitrogen atoms of the ligand can provide a quantitative measure of the spin density at these positions.

Electrochemical Analyses (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a key technique for probing the redox behavior of these complexes. CV measurements can determine the potentials at which the complex undergoes oxidation or reduction and can assess the reversibility of these processes.

For complexes with redox-active α-diimine ligands, multiple redox events are often observed. These can correspond to:

Metal-centered redox processes: (e.g., Ni(II)/Ni(I) or Ni(II)/Ni(III)).

Ligand-centered redox processes: The reversible one-electron reduction of the neutral diimine ligand to a radical anion (L/L•⁻) and further to a dianion (L•⁻/L²⁻).

The redox potentials are influenced by the electron-donating or -withdrawing nature of the substituents on the aryl rings, as well as by the coordination geometry around the metal. The ability of the ligand to store and release electrons is central to its role in many catalytic applications.

Ligand Redox Activity in Catalytic Systems

The redox activity of the this compound ligand is not merely a spectroscopic curiosity but has profound implications for the catalytic performance of its metal complexes, particularly in polymerization reactions. The ligand can act as an electron reservoir, stabilizing the metal center in various oxidation states throughout the catalytic cycle.

Catalytic Applications of 2,3 Bis 2,6 Diisopropylphenylimino Butane Metal Complexes

Ethylene (B1197577) Polymerization Catalysis

Nickel complexes incorporating the 2,3-bis(2,6-diisopropylphenylimino)butane ligand are highly effective for ethylene polymerization. juniperpublishers.com These catalyst systems, often referred to as α-diimine nickel complexes, are known for their high activity and their ability to produce polyethylenes with diverse microstructures and topologies. juniperpublishers.com The steric and electronic properties of the ligand framework play a crucial role in determining the catalytic behavior. For instance, the introduction of bulky ortho-substituents on the aryl rings of the ligand can significantly enhance the molecular weight of the resulting polyethylene (B3416737) by sterically hindering chain transfer reactions. mdpi.com

One notable characteristic of these nickel-based systems is their ability to remain highly active even at elevated temperatures, a desirable trait for industrial applications. mdpi.comresearchgate.net For example, certain unsymmetrical 2,3-bis(arylimino)butane-nickel complexes have shown exceptional activity at 20°C and maintained high activity even at 80°C. mdpi.comresearchgate.net The design of the ligand, including the use of electron-donating or electron-withdrawing groups, can further tune the catalytic activity and the properties of the polymer. juniperpublishers.comresearchgate.net

The activation of this compound nickel pre-catalysts requires the use of a co-catalyst. Common co-catalysts include methylaluminoxane (B55162) (MAO), ethylaluminum dichloride (EtAlCl₂), diethylaluminum chloride (Et₂AlCl), and diethylzinc (B1219324) (ZnEt₂). The choice and concentration of the co-catalyst have a profound impact on both the catalytic activity and the properties of the resulting polyethylene.

For instance, when activated with Et₂AlCl, certain nickel complexes have demonstrated remarkable ethylene polymerization activity. mdpi.comresearchgate.net The molar ratio of the co-catalyst to the nickel complex is a critical parameter. An optimal Al/Ni ratio exists for maximizing catalytic activity; exceeding this ratio can lead to a decrease in both activity and polymer molecular weight due to accelerated chain transfer to the aluminum co-catalyst. mdpi.com

MAO is another widely used co-catalyst. researchgate.netresearchgate.netsemanticscholar.org The concentration of MAO also influences the molecular weight of the polyethylene, with higher amounts of MAO generally leading to lower molecular weights. researchgate.net Different alkylaluminum co-catalysts can also lead to different molecular weight distributions of the polymer. For example, while MAO might produce polymers with broad molecular weight distributions, other co-catalysts can yield polymers with narrower distributions. researchgate.net The interaction between the nickel complex and the co-catalyst is crucial for generating the active catalytic species. researchgate.net

| Co-catalyst | Effect on Catalytic System | Polymer Properties |

| Et₂AlCl | Activates nickel complexes, leading to high polymerization activity. mdpi.comresearchgate.net The Al/Ni ratio is critical for optimizing performance. mdpi.com | Produces ultra-high molecular weight polyethylenes with tunable branching densities. mdpi.comresearchgate.net |

| MAO | A common activator for these nickel catalysts. researchgate.netresearchgate.netsemanticscholar.org Higher concentrations can lead to lower molecular weights. researchgate.net | Can produce polyethylenes with broad molecular weight distributions. researchgate.net |

| EtAlCl₂ | An effective co-catalyst for activating nickel complexes. | Influences catalytic activity and polymer characteristics. |

| ZnEt₂ | Used as a co-catalyst in some systems. | Affects the overall catalytic process and resulting polymer. |

One of the key advantages of using this compound nickel catalysts is the ability to control the molecular weight (Mw) and molecular-weight distribution (MWD) of the resulting polyethylene. The molecular weight is influenced by several factors, including the steric bulk of the ligand, the polymerization temperature, and the concentration of the co-catalyst. mdpi.com

Generally, an inverse correlation is observed between catalytic activity and polymer molecular weight; catalysts with bulkier ligands tend to suppress chain transfer, leading to longer polymer chains and higher molecular weights. mdpi.com For example, a nickel complex with bulky 2,6-diisopropylphenyl groups produced polyethylene with a significantly higher molecular weight compared to complexes with smaller methyl or ethyl substituents. mdpi.com

Polymerization time also plays a role, with molecular weight typically increasing as the reaction proceeds. mdpi.com The MWD of the polyethylene can also be tailored. Some catalyst systems based on 2,3-bis(arylimino)butane nickel complexes are known to produce polyethylenes with bimodal distributions. researchgate.net This is in contrast to other related catalyst systems that may yield polymers with unimodal distributions. researchgate.net The ability to produce polymers with broad or bimodal MWDs can be advantageous for certain applications as it can improve processability. ippi.ac.irresearchgate.net

| Parameter | Effect on Molecular Weight (Mw) | Effect on Molecular-Weight Distribution (MWD) |

| Ligand Steric Bulk | Increased bulk leads to higher Mw. mdpi.com | Can influence the modality of the distribution. researchgate.net |

| Polymerization Temperature | Higher temperatures generally lead to lower Mw. | Can affect the breadth of the distribution. |

| Co-catalyst Concentration | Higher concentrations can decrease Mw. mdpi.comresearchgate.net | Can influence the breadth and shape of the distribution. researchgate.net |

| Polymerization Time | Mw increases with time. mdpi.com | Can change over the course of the polymerization. |

A defining feature of ethylene polymerization catalyzed by this compound nickel complexes is the ability to control the branching density and microstructure of the polyethylene. mdpi.comresearchgate.net This control is primarily achieved by modulating the polymerization temperature. mdpi.comresearchgate.net Higher temperatures typically lead to an increase in the number of branches per 1000 carbon atoms in the polymer chain. mdpi.com

The introduction of specific substituents on the ligand can also influence the degree of branching. For instance, the presence of an electron-donating para-methyl substituent on the aryl rings of the ligand has been shown to play a role in regulating the branching of the polyethylene. researchgate.net The rigidity of the α-diimine backbone of the ligand also has a profound impact on the catalytic behavior and, consequently, the polymer microstructure. researchgate.net

The unique "chain-walking" mechanism of these catalysts allows for the formation of various types of branches, including methyl, ethyl, and longer-chain branches, leading to the production of amorphous, elastomeric polyethylenes. mdpi.com This level of control over the polymer architecture allows for the fine-tuning of its mechanical properties, such as tensile strength and elasticity. mdpi.com

Kinetic studies of ethylene polymerization using this compound metal complexes provide valuable insights into the reaction mechanism and catalyst behavior. These studies often reveal a time-dependent activity profile. For example, a peak in catalytic activity may be observed shortly after the start of the polymerization, followed by a gradual decline. mdpi.com This decline can be attributed to factors such as catalyst deactivation and mass transfer limitations as the polymer accumulates. mdpi.com

The rate of polymerization and the molecular weight of the polymer have been found to have a zeroth-order dependence on the ethylene pressure in some systems, a characteristic observed with other nickel-based polymerization catalysts. datapdf.com Kinetic investigations also help in understanding the rates of chain propagation and chain transfer, which are fundamental to controlling the molecular weight and microstructure of the polymer. mdpi.com The ratio of the chain propagation rate constant to the chain transfer rate constant determines whether the product will be a high molecular weight polymer, an oligomer, or a dimer. mdpi.com

The ability of this compound nickel catalysts to produce branched polyethylene from ethylene is a direct result of a "chain-walking" or "chain-running" polymerization mechanism. researchgate.net In this process, after an ethylene molecule is inserted into the growing polymer chain, the nickel center can "walk" along the polymer backbone through a series of β-hydride elimination and re-insertion steps before the next ethylene monomer is inserted.

This chain-walking process effectively isomerizes the growing polymer chain, leading to the formation of branches. researchgate.net The extent of chain-walking, and thus the branching density, is influenced by the reaction conditions, particularly the temperature. mdpi.com The unique capability of these catalysts to control branching through a chain-walking mechanism allows for the production of a wide range of polyethylene materials, from linear high-density polyethylene to highly branched, amorphous elastomers, all from a single monomer feedstock. juniperpublishers.com

Other Catalytic Transformations

Beyond hydrosilylation, metal complexes of this compound are active in other areas of catalysis.

The versatility of this ligand is demonstrated in its application in various organic synthesis reactions. Complexes with metals like cobalt have been noted for their catalytic role in organic transformations. The ligand's ability to stabilize metal centers and influence their reactivity makes it valuable for developing catalysts for the production of fine chemicals. chemimpex.com Furthermore, palladium complexes with a related α-diimine ligand have been used to modulate olefin polymerization and copolymerization processes through stepwise oxidation. acs.org

Metal complexes incorporating the this compound ligand also show potential in catalytic oxidation reactions. chemimpex.com While specific examples directly utilizing this ligand in oxidation are less detailed in the provided search results, the general class of transition metal complexes with nitrogen-based ligands is central to many oxidation processes. researchgate.net For instance, copper complexes with related nitrogen-donor ligands have been studied for their ability to mimic the activity of enzymes like tyrosinase in the oxidation of phenols. mdpi.com The development of catalysts for selective and mild oxidation is a key area of research in modern organic synthesis. researchgate.net

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations on Ligand and Metal Complexes

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the geometric and electronic properties of 2,3-Bis(2,6-diisopropylphenylimino)butane and its coordination compounds with various transition metals, such as nickel and palladium. These calculations offer a molecular-level understanding that complements experimental data.

Full geometry optimization of the ligand and its metal complexes using DFT, often with functionals like B3LYP, provides detailed information on bond lengths, bond angles, and dihedral angles. For instance, in palladium(II) complexes, a distorted square planar geometry around the metal center is a common finding. The bulky diisopropylphenyl groups can influence the planarity of the complex and the bite angle of the diimine ligand, which are crucial parameters affecting catalytic activity.

DFT calculations are also instrumental in analyzing the electronic structure. The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of the chemical reactivity and stability of the complex. A smaller gap generally suggests higher reactivity. In many palladium complexes of α-diimine ligands, the HOMO is often localized on the metal d-orbitals, while the LUMO is centered on the ligand's π* orbitals, indicating the potential for metal-to-ligand charge transfer.

Table 1: Representative Data from DFT Calculations on a Generic [this compound]MCl₂ Complex

| Parameter | Calculated Value | Significance |

| M-N Bond Length | Varies (e.g., ~2.0 - 2.2 Å) | Indicates the strength of the metal-ligand bond. |

| N-M-N Bite Angle | Varies (e.g., ~80° - 85°) | Influences the steric environment around the metal center. |

| HOMO Energy | Example: -5.5 eV | Relates to the electron-donating ability of the complex. |

| LUMO Energy | Example: -2.0 eV | Relates to the electron-accepting ability of the complex. |

| HOMO-LUMO Gap | Example: 3.5 eV | Correlates with the chemical stability and reactivity. |

Note: The values in this table are illustrative and can vary depending on the specific metal, other ligands, and the level of theory used in the calculation.

Investigation of Reaction Mechanisms via Computational Modeling

Computational modeling, primarily using DFT, has been pivotal in unraveling the intricate reaction mechanisms of catalytic processes involving this compound-metal complexes. A notable area of investigation is the polymerization of olefins catalyzed by nickel and palladium complexes bearing this ligand.

These studies can map out the entire catalytic cycle, including key elementary steps such as olefin coordination, migratory insertion, and chain transfer. For example, in ethylene (B1197577) polymerization catalyzed by nickel complexes, computational models can help determine the resting state of the catalyst, which is often a cationic alkyl ethylene complex. The formation of highly branched polymers is a characteristic feature of these catalysts, and computational studies have elucidated the mechanism of "chain-walking," which involves a series of β-hydride elimination and re-insertion steps.

Furthermore, computational modeling has been applied to understand the decomposition and rearrangement of the catalyst itself. For palladium-alkyl complexes with this compound, studies have shown that a "reverse" chain walking can occur through a β-hydrogen elimination/readdition pathway. Current time information in Edmonton, CA. These models also reveal the possibility of reversible palladium-alkyl bond homolysis, leading to the formation of radicals that can initiate polymerization. Current time information in Edmonton, CA.

Quantum-Chemical Calculations for Catalyst Stability and Deactivation

The long-term stability and potential deactivation pathways of catalysts are critical for their practical application. Quantum-chemical calculations provide valuable insights into these aspects for catalysts based on this compound.

These calculations can identify and evaluate the energetics of various deactivation pathways. For α-diimine metal complexes, common deactivation routes include ligand dissociation, reductive elimination, and the formation of inactive dimeric species. For instance, in related pyridine(diimine) iron catalysts, the formation of a "flyover" dimer has been identified as a significant deactivation pathway. Quantum-chemical calculations can determine the thermodynamic and kinetic feasibility of such dimer formation.

The thermal stability of these complexes can also be assessed. By calculating the bond dissociation energies and the energy barriers for various decomposition reactions, researchers can predict the temperature at which a catalyst is likely to become unstable. This information is crucial for optimizing reaction conditions and extending the catalyst's lifetime.

Modeling of Steric and Electronic Effects on Catalytic Performance

The catalytic performance of metal complexes containing this compound is a direct consequence of the intricate balance between the steric and electronic effects imposed by the ligand. Modeling these effects is essential for rational catalyst design.

The steric bulk of the 2,6-diisopropylphenyl substituents is a defining feature of this ligand. This steric hindrance plays a crucial role in several ways: it protects the metal center from bimolecular decomposition pathways, thereby enhancing catalyst stability. It also influences the regioselectivity and stereoselectivity of the catalytic reaction by controlling the approach of the substrate to the active site. The magnitude of these steric effects can be quantified using computational methods to calculate parameters such as the Tolman cone angle or the percent buried volume (%Vbur).

The electronic effects of the ligand are equally important. The nitrogen atoms of the imino groups are electron-donating, which influences the electron density at the metal center. This, in turn, affects the metal's ability to coordinate with and activate the substrate. Substituents on the aryl rings can be varied to fine-tune the electronic properties of the ligand and, consequently, the catalytic activity. For example, electron-donating groups on the aryl rings can increase the electron density at the metal center, which can enhance the rate of certain catalytic steps.

Table 2: Illustrative Modeling of Steric and Electronic Parameters and their Catalytic Impact

| Parameter | Modeling Approach | Predicted Impact on Catalysis |

| Steric Effects | ||

| Ligand Cone Angle | Computational Geometry | Larger angle can lead to higher selectivity and stability. |

| Percent Buried Volume | X-ray or DFT-based calculation | Higher %Vbur can protect the metal center from deactivation. |

| Electronic Effects | ||

| Hammett Parameters (for substituted analogues) | Empirical or Calculated | Electron-donating groups can increase catalyst activity. |

| Natural Bond Orbital (NBO) Charges | DFT Calculation | Provides insight into the charge distribution and Lewis acidity/basicity of the metal center. |

Q & A

Basic Research Questions

Q. What are the recommended methods for characterizing the purity and structural integrity of 2,3-Bis(2,6-diisopropylphenylimino)butane in synthetic chemistry research?

- Methodological Answer :

- Melting Point Analysis : Confirm purity using the reported melting point range (104–106°C) as a preliminary check .

- Spectroscopic Techniques : Use -NMR and -NMR to verify the imine bond and aromatic proton environments. IR spectroscopy can identify C=N stretching vibrations (~1600–1650 cm).

- Elemental Analysis : Validate stoichiometry by comparing experimental and theoretical C, H, and N percentages.

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is recommended if suitable crystals can be grown.

Q. How should researchers handle this compound given limited toxicological data in laboratory settings?

- Methodological Answer :

- PPE Requirements : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Work in a fume hood to avoid inhalation .

- Waste Disposal : Small quantities can be disposed of as non-halogenated organic waste. For larger amounts, consult institutional guidelines for ligand-metal complex disposal.

- Precautionary Measures : Assume potential irritancy due to structural analogs (e.g., imine-containing ligands) and monitor for acute reactions during initial handling.

Advanced Research Questions

Q. What experimental approaches are used to investigate the active site selectivity of nickel complexes containing this compound in ethylene polymerization?

- Methodological Answer :

- Co-catalyst Screening : Test combinations with methylaluminoxane (MAO) and ZnEt to modulate nickel center electron density and steric accessibility .

- Polymer Microstructure Analysis : Use gel permeation chromatography (GPC) to determine molecular weight distributions and differential scanning calorimetry (DSC) to analyze crystallinity.

- Kinetic Studies : Monitor ethylene uptake rates under varying pressures and temperatures to correlate active site selectivity with branching density in polyethylene .

Q. How can computational chemistry methods elucidate the coordination behavior and electronic properties of this compound in metal complexes?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (e.g., Bi–N in bismuth complexes) to quantify ligand-metal interaction strengths. For example, iminoketone-BiBr coordination bonds were calculated at 9 kcal/mol in analogous systems .

- Molecular Dynamics (MD) : Simulate steric effects of 2,6-diisopropylphenyl groups on ligand flexibility and metal center accessibility.

- Electrostatic Potential Mapping : Identify electron-rich regions (imine nitrogens) to predict binding modes with transition metals.

Q. What strategies resolve discrepancies in catalytic activity observed with this compound-based catalysts under varying reaction conditions?

- Methodological Answer :

- Variable Control Studies : Systematically alter co-catalyst ratios (e.g., MAO:Ni), ethylene pressure, and solvent polarity to isolate performance influencers.

- In Situ Spectroscopy : Use -NMR or X-ray absorption spectroscopy (XAS) to detect transient catalytic species and ligand dissociation events.

- Comparative Ligand Studies : Benchmark against structurally similar ligands (e.g., 1,2-bis(2,6-diisopropylphenylimino)ethane) to identify steric/electronic contributions to activity .

Q. How does the steric bulk of this compound influence its coordination geometry in transition metal complexes?

- Methodological Answer :

- Crystallographic Analysis : Compare X-ray structures of metal complexes (e.g., Ni, Pd) to assess ligand-induced distortions in bond angles/ligand-metal distances.

- Steric Parameterization : Use Tolman’s cone angle or % buried volume () calculations to quantify steric hindrance from the 2,6-diisopropylphenyl groups.

- Catalytic Testing : Correlate steric bulk with selectivity in asymmetric catalysis (e.g., ethylene vs. α-olefin insertion in polymerization) .

Data Contradiction Analysis

Q. How can researchers address conflicting reports on the thermal stability of this compound in catalytic systems?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under inert vs. reactive (e.g., ethylene-saturated) atmospheres.

- Accelerated Aging Studies : Expose ligand-metal complexes to elevated temperatures and monitor activity loss via kinetic profiling.

- Comparative Ligand Design : Synthesize derivatives with electron-withdrawing/donating substituents to stabilize/degrade the imine backbone under stress.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。